3-(2-ethylbutanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide
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Overview
Description
3-(2-ethylbutanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 3-(2-ethylbutanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide involves multiple steps, typically starting with the construction of the benzofuran ring. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures with high yield and fewer side reactions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher efficiency and scalability.
Chemical Reactions Analysis
3-(2-ethylbutanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2-ethylbutanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activities make it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential anti-tumor and antibacterial properties, it is being investigated for therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-ethylbutanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
3-(2-ethylbutanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Benzothiophene derivatives: These compounds also exhibit significant biological activities and are used in similar applications.
Other benzofuran derivatives: Compounds like 2-arylbenzofurans and 2-alkylbenzofurans share structural similarities and biological activities.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which may offer advantages over other similar compounds in certain applications .
Properties
IUPAC Name |
3-(2-ethylbutanoylamino)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O4/c1-3-13(4-2)20(28)27-18-16-7-5-6-8-17(16)30-19(18)21(29)26-14-9-11-15(12-10-14)31-22(23,24)25/h5-13H,3-4H2,1-2H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRXHMLSLVOHFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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